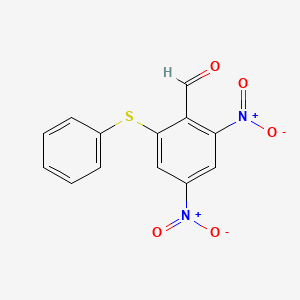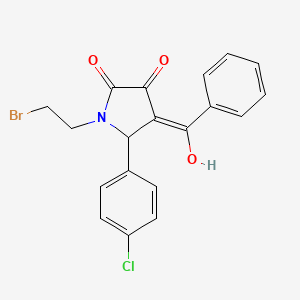![molecular formula C17H18N6O3 B11521406 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11521406.png)
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazino purines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves several steps. One common method includes the reaction of 7,8-diamino-1,3-dimethylxanthine with hydroxylamine-Ο-sulfonic acid to obtain 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone. This intermediate is then treated with alkylamines to yield the desired triazino purine compound .
Chemical Reactions Analysis
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly with alkylamines, to form derivatives with different alkyl groups.
Scientific Research Applications
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by affecting the mitochondria pathway and altering the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be compared with other similar compounds such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also exhibit antiproliferative activity and are used as iron chelators in cancer therapy.
7,8-dihydro-6H-pyrazolo[5’,1’3,4][1,2,4]-triazino[6,5-d][1,2]diazepin-6-one: Another heterocyclic system with potential biological activities.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C17H18N6O3/c1-20-14-13(15(25)21(2)17(20)26)22-10-12(11-6-4-3-5-7-11)19-23(8-9-24)16(22)18-14/h3-7,24H,8-10H2,1-2H3 |
InChI Key |
FPWQKOYFDBWYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11521327.png)
methanone](/img/structure/B11521329.png)
![3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11521334.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11521339.png)


![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11521355.png)
![3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11521368.png)
![ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11521370.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11521376.png)


![2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B11521401.png)
![3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11521404.png)
